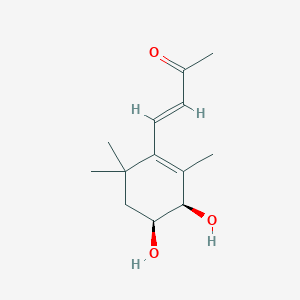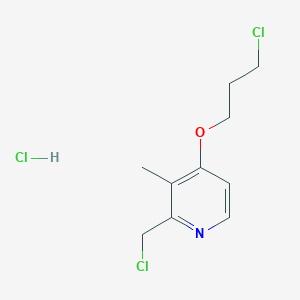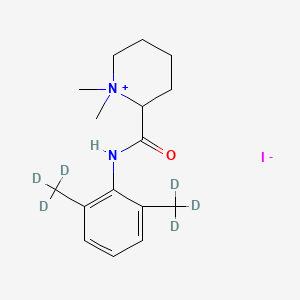
cis-3,4-Dihydroxy-beta-ionone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-3,4-Dihydroxy-beta-ionone: is a naturally occurring sesquiterpenoid compound found in various plants, including the herbs of Gynura nepalensis . It has a molecular formula of C13H20O3 and a molecular weight of 224.3 g/mol . This compound is known for its potential biological activities and is used in various scientific research applications.
Mechanism of Action
Target of Action
The primary targets of cis-3,4-Dihydroxy-beta-ionone are matrix metalloproteinases (MMPs) and urokinase-type plasminogen activator (uPA) . These enzymes play a crucial role in the degradation of the extracellular matrix, which is a key step in cancer metastasis .
Mode of Action
This compound interacts with its targets by inhibiting their activities. It significantly inhibits the activities of MMP-2, MMP-9, and uPA . Additionally, it up-regulates the expression of tissue inhibitors of matrix metalloproteinases (TIMP-1, TIMP-2) and plasminogen activator inhibitor-1 . It also down-regulates the expression of migration-related proteins, including focal adhesion kinase (FAK), phosphorylated form of FAK, Rho, Rac1, and Cdc42 .
Biochemical Pathways
The compound affects the pathways related to invasion and migration of cancer cells. By inhibiting MMPs and uPA, and up-regulating their inhibitors, it disrupts the degradation of the extracellular matrix, thereby inhibiting cancer metastasis . The down-regulation of migration-related proteins further inhibits the migration of cancer cells .
Pharmacokinetics
It is known to be soluble in chloroform, dichloromethane, ethyl acetate, dmso, acetone, etc , suggesting that it may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cancer cell invasion, migration, and adhesion . It also up-regulates the expression of nm23-H1 protein, which is known to suppress tumor metastasis .
Action Environment
It is recommended to store the compound at -20°c to maintain its stability
Biochemical Analysis
Biochemical Properties
cis-3,4-Dihydroxy-beta-ionone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in modulating the levels of reactive oxygen species within cells, thereby protecting them from oxidative damage .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cell’s ability to combat oxidative stress. Additionally, it has been shown to influence metabolic pathways by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate specific enzymes, leading to changes in gene expression. For instance, it has been found to inhibit the activity of certain pro-inflammatory enzymes, thereby reducing inflammation. Additionally, it can activate antioxidant enzymes, enhancing the cell’s defense against oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that it can have sustained effects on cellular function, particularly in enhancing antioxidant defenses and reducing oxidative damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to have beneficial effects, such as reducing oxidative stress and inflammation. At higher doses, it can exhibit toxic or adverse effects, including potential damage to liver and kidney tissues. Threshold effects have been observed, indicating that there is an optimal dosage range for its beneficial effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and metabolic regulation. For instance, it can influence the activity of enzymes involved in the detoxification of reactive oxygen species, thereby affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions help in its localization and accumulation in target tissues, where it can exert its effects. For example, it has been found to accumulate in liver and kidney tissues, where it can modulate oxidative stress responses .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it can localize to mitochondria, where it can enhance the organelle’s antioxidant defenses and protect against oxidative damage .
Preparation Methods
Synthetic Routes and Reaction Conditions:
One-Pot Synthesis: One method involves the use of carotenoid cleavage dioxygenase and enoate reductase enzymes. The optimal conditions for PhCCD1 activity are pH 6.8 and 45°C, with good thermal stability below 40°C.
Chemical Synthesis: Another method involves the chemical synthesis from carotenoids, where the compound is obtained through a series of chemical reactions involving oxidation and reduction steps.
Industrial Production Methods: Industrial production of cis-3,4-Dihydroxy-beta-ionone typically involves the extraction and purification from plant sources, such as Gynura nepalensis . The compound can also be synthesized chemically in large quantities using the methods mentioned above.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-3,4-Dihydroxy-beta-ionone can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Dihydro derivatives with reduced double bonds.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
cis-3,4-Dihydroxy-beta-ionone has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 3-Hydroxy-beta-ionone
- 5,6-Epoxy-3-hydroxy-7-megastigmen-9-one
- 3-Hydroxy-alpha-ionone
- Ethyl caffeate
- Loliolide
Comparison: cis-3,4-Dihydroxy-beta-ionone is unique due to its specific hydroxylation pattern at the 3 and 4 positions of the ionone ring. This structural feature contributes to its distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
(E)-4-[(3R,4S)-3,4-dihydroxy-2,6,6-trimethylcyclohexen-1-yl]but-3-en-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c1-8(14)5-6-10-9(2)12(16)11(15)7-13(10,3)4/h5-6,11-12,15-16H,7H2,1-4H3/b6-5+/t11-,12+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRGLHAKDUTPCV-CYLBZQBVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(C1O)O)(C)C)C=CC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(C[C@@H]([C@@H]1O)O)(C)C)/C=C/C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



